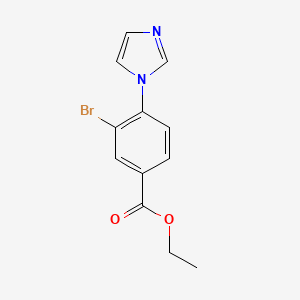

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate

説明

3-ブロモ-4-(1-イミダゾリル)安息香酸エチルは、臭素原子とイミダゾール環が置換された安息香酸エステルを特徴とする化学化合物です。

特性

分子式 |

C12H11BrN2O2 |

|---|---|

分子量 |

295.13 g/mol |

IUPAC名 |

ethyl 3-bromo-4-imidazol-1-ylbenzoate |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-3-4-11(10(13)7-9)15-6-5-14-8-15/h3-8H,2H2,1H3 |

InChIキー |

NLCRDDDGWJKLSW-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2C=CN=C2)Br |

製品の起源 |

United States |

準備方法

合成経路と反応条件

3-ブロモ-4-(1-イミダゾリル)安息香酸エチルの合成は、通常、4-(1-イミダゾリル)安息香酸エチルの臭素化を伴います。 反応は、アゾビスイソブチロニトリル (AIBN) などのラジカル開始剤の存在下、還流条件下で、N-ブロモスクシンイミド (NBS) を臭素化剤として行うことができます 。この反応は、臭素原子が安息香酸環の 3 位に導入されるフリーラジカル機構を通じて進行します。

工業的生産方法

3-ブロモ-4-(1-イミダゾリル)安息香酸エチルの工業的生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、収量と純度を最適化するために、多くの場合、連続フローリアクターと自動システムを使用し、製品品質の一貫性を確保します。

化学反応の分析

科学研究での応用

3-ブロモ-4-(1-イミダゾリル)安息香酸エチルは、科学研究でさまざまな応用があります。

医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成における中間体として使用されます。

有機合成: より複雑な分子の合成のためのビルディングブロックとして役立ちます。

材料科学: 導電率や蛍光などの特定の特性を持つ機能性材料の開発に使用されます。

科学的研究の応用

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Material Science: Utilized in the development of functional materials with specific properties such as conductivity or fluorescence.

作用機序

類似の化合物との比較

類似の化合物

4-(1-イミダゾリル)安息香酸エチル: 臭素置換がないため、求核置換反応における反応性が低くなります。

3-クロロ-4-(1-イミダゾリル)安息香酸エチル: 構造は似ていますが、臭素原子ではなく塩素原子を持っているため、反応性と特性が異なる場合があります。

3-ヨード-4-(1-イミダゾリル)安息香酸エチル: ヨウ素原子を含んでおり、臭素原子よりも大きく、より反応性があります。

独自性

3-ブロモ-4-(1-イミダゾリル)安息香酸エチルは、臭素原子とイミダゾール環の両方が存在することによって独自性があり、合成や研究において多様な用途の可能性を秘めた独自の反応性を示します。

類似化合物との比較

Similar Compounds

Ethyl 4-(1-imidazolyl)benzoate: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.

Ethyl 3-Chloro-4-(1-imidazolyl)benzoate: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.

Ethyl 3-Iodo-4-(1-imidazolyl)benzoate: Contains an iodine atom, which is larger and more reactive than bromine.

Uniqueness

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate is unique due to the presence of both the bromine atom and the imidazole ring, which confer specific reactivity and potential for diverse applications in synthesis and research.

生物活性

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into the compound's biological activity, including its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-Bromo-4-(1-imidazolyl)benzoate consists of a benzoate moiety with a bromine atom at the meta position and an imidazole ring. The molecular formula is C_12H_10BrN_2O_2. The presence of the imidazole ring is significant as it can interact with metal ions and biological targets, enhancing the compound's reactivity and biological potential.

Biological Activities

Antimicrobial Properties

Research indicates that Ethyl 3-Bromo-4-(1-imidazolyl)benzoate exhibits notable antimicrobial activity. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential enzymatic pathways in microorganisms. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through several mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has shown cytotoxic effects against human cancer cell lines such as HeLa and HCT-116, with IC50 values indicating significant potency .

The biological activity of Ethyl 3-Bromo-4-(1-imidazolyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring allows for coordination with metal ions, which is crucial in enzyme inhibition processes. This characteristic makes it a candidate for further studies on enzyme-targeted therapies.

- Cell Membrane Interaction : The compound may influence the integrity of cellular membranes, affecting cellular functions and signaling pathways, which is particularly relevant in microbial and cancerous cells.

- Receptor Binding : The bromine atom may participate in halogen bonding, enhancing interactions with specific receptors or enzymes, thereby modulating their activity.

Comparative Analysis

To understand the unique properties of Ethyl 3-Bromo-4-(1-imidazolyl)benzoate, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Differences |

|---|---|

| Ethyl 3-(1H-imidazol-1-yl)benzoate | Lacks bromine; different reactivity profile |

| Methyl 3-Bromo-4-(1H-imidazol-1-yl)benzoate | Methyl group instead of ethyl; affects solubility |

| Ethyl 3-Chloro-4-(1H-imidazol-1-yl)benzoate | Chlorine instead of bromine; different reactivity |

| Methyl 3-Bromo-4-(1H-pyrazol-1-yl)benzoate | Pyrazole instead of imidazole; alters biological activity |

This table highlights the distinct reactivity patterns and potential applications across various fields for Ethyl 3-Bromo-4-(1-imidazolyl)benzoate compared to its analogs.

Case Studies and Research Findings

Several studies have focused on the biological activity of Ethyl 3-Bromo-4-(1-imidazolyl)benzoate:

- Antimicrobial Activity Study : A study demonstrated that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential utility in developing new antibiotics .

- Cytotoxicity Assessment : In vitro assays on various cancer cell lines revealed that Ethyl 3-Bromo-4-(1-imidazolyl)benzoate induced significant cell death through apoptosis pathways, with detailed mechanistic studies indicating involvement of caspase activation .

- Enzyme Inhibition Research : Investigations into its interaction with specific enzymes have shown that Ethyl 3-Bromo-4-(1-imidazolyl)benzoate can act as a competitive inhibitor, providing insights into its potential therapeutic applications in enzyme-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。